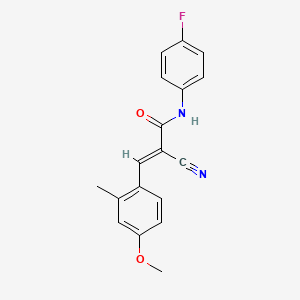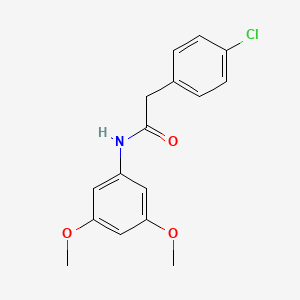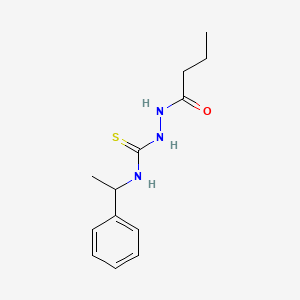![molecular formula C20H11BrN2O5 B4775775 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4775775.png)
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone
Overview
Description
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is a chemical compound that has gained attention in scientific research for its potential application in various fields.
Mechanism of Action
The mechanism of action of 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and inflammatory mediators. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone has biochemical and physiological effects such as reducing oxidative stress, decreasing inflammation, and inhibiting tumor growth. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, one limitation is that the compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone. One direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its use as a fluorescent probe for detecting metal ions in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its efficacy and bioavailability.
In conclusion, 4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and antitumor properties, as well as its ability to detect metal ions, make it a valuable tool for further investigation. However, more research is needed to fully understand its mechanism of action and to optimize its efficacy and bioavailability.
Scientific Research Applications
4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone has been studied for its potential application in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also shown potential as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
(4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O5/c21-17-10-13(23(25)26)6-8-15(17)18-9-7-14(27-18)11-16-19(22-28-20(16)24)12-4-2-1-3-5-12/h1-11H/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUITHVTPXLAEL-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,2-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775703.png)
![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4775711.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4775719.png)


![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4775742.png)
![methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4775753.png)
![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B4775758.png)
![4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4775767.png)
![methyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B4775779.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea](/img/structure/B4775795.png)